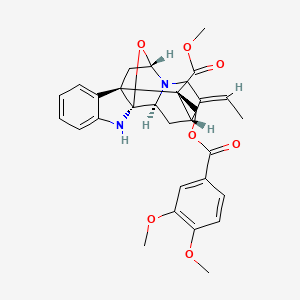

Alstiphyllanine E

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H32N2O7 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

methyl (1R,9S,11S,14E,15S,17S,19R)-19-[(3,4-dimethoxybenzoyl)oxymethyl]-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

InChI |

InChI=1S/C30H32N2O7/c1-5-17-15-32-24-13-20(17)28(27(34)37-4,16-38-26(33)18-10-11-22(35-2)23(12-18)36-3)29-14-25(32)39-30(24,29)31-21-9-7-6-8-19(21)29/h5-12,20,24-25,31H,13-16H2,1-4H3/b17-5-/t20-,24-,25-,28-,29-,30-/m0/s1 |

InChI Key |

NPAPHJSGCRCHBM-UMLFCLJTSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C7=CC(=C(C=C7)OC)OC)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C7=CC(=C(C=C7)OC)OC)C(=O)OC |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution of Alstiphyllanine E

Natural Sources within the Alstonia Genus

The primary source of Alstiphyllanine E is the plant genus Alstonia, a group of evergreen trees and shrubs belonging to the Apocynaceae family. japsonline.com These plants are widely distributed in the tropical regions of Africa, Central America, and Asia. japsonline.comstuartxchange.org The genus is renowned for being a rich reservoir of biologically active monoterpenoid indole (B1671886) alkaloids. nih.gov

This compound was first identified and isolated from the leaves of Alstonia macrophylla. nih.gov This large tree, commonly known as the devil tree or hard alstonia, is native to Southeast Asia. stuartxchange.org In a specific investigation, researchers isolated three new picraline-type alkaloids, named Alstiphyllanines E, F, and G, along with a new ajmaline-type alkaloid, Alstiphyllanine H, from the leaf material of A. macrophylla. nih.gov This discovery underscores the leaves of this particular species as the definitive natural source of this compound.

Phytochemical studies across the Alstonia genus have revealed a remarkable diversity of alkaloidal structures. nih.gov Investigations into Alstonia macrophylla, in particular, have yielded numerous classes of indole alkaloids, including those of the macroline, akuammiline (B1256633), sarpagine, and ajmaline (B190527) types. nih.gov For instance, one study of Malayan A. macrophylla leaves isolated 31 distinct alkaloids, 10 of which were new to science at the time. acs.org Similarly, studies on the bark and leaves have identified dozens of other compounds. nih.govfao.org This complex chemical environment is the backdrop from which this compound is separated. Other species, such as Alstonia scholaris, are also known to produce a wide array of alkaloids, including picrinine, scholarine, and echitamine, further highlighting the genus's significance as a source of diverse indole alkaloids. japsonline.comindexcopernicus.com

**Table 1: Selected Alkaloids Isolated from *Alstonia macrophylla***

| Alkaloid Class | Compound Name | Plant Part | Reference |

|---|---|---|---|

| Picraline (B586500) | This compound | Leaves | nih.gov |

| Picraline | Alstiphyllanine F | Leaves | nih.gov |

| Picraline | Alstiphyllanine G | Leaves | nih.gov |

| Ajmaline | Alstiphyllanine H | Leaves | nih.gov |

| Ajmaline | Alstiphyllanines A-D | Not Specified | researchgate.net |

| Ajmaline | Alstiphyllanines I-O | Leaves | nih.gov |

| Macroline | Alstomaline | Leaves | acs.org |

| Akuammiline | 6-Oxoalstophylline | Leaves | acs.org |

| Oxindole | Alstonal | Bark | fao.org |

| Sarpagine | Sarpagine | Stem-bark, Leaves | nih.gov |

Methodologies for Extraction and Purification from Plant Material

The isolation of pure this compound from Alstonia macrophylla leaves is a multi-step process involving initial solvent extraction followed by advanced chromatographic purification. jsmcentral.orgjsmcentral.org

The standard procedure for extracting alkaloids from Alstonia plant material begins with a solvent soak. jsmcentral.orgjocpr.com The dried and powdered leaves are typically macerated in a polar solvent like ethanol (B145695) or methanol (B129727) at room temperature for several days. jsmcentral.orgjsmcentral.org This process dissolves a broad spectrum of compounds, including both free alkaloid bases and their salts. jocpr.comuobabylon.edu.iq

Following the initial soak, a crucial acid-base extraction is performed to separate the alkaloids from non-alkaloidal substances. jsmcentral.orgjocpr.com The ethanolic extract is concentrated and then acidified, often using a dilute solution of tartaric acid or hydrochloric acid. jsmcentral.orgresearchgate.net This converts the alkaloids into their salt forms, which are soluble in the aqueous acidic solution. The solution is then filtered to remove precipitated non-alkaloidal materials like fats and waxes. jsmcentral.orgjsmcentral.org Subsequently, the acidic filtrate is basified, typically with ammonia, to a pH of 9–10. jsmcentral.orgjsmcentral.org This step neutralizes the alkaloid salts, liberating the free alkaloid bases, which are generally less soluble in water. jocpr.com These free bases are then exhaustively extracted from the aqueous solution using a water-immiscible organic solvent, most commonly chloroform (B151607). jsmcentral.orgjsmcentral.org The resulting chloroform solution, containing a mixture of crude alkaloids, is then washed, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid extract. jsmcentral.orgjsmcentral.org

The crude alkaloid mixture obtained from solvent extraction is a complex blend of many structurally similar compounds. jsmcentral.org Therefore, chromatographic techniques are essential to separate and purify individual alkaloids like this compound. column-chromatography.com

Column chromatography is a fundamental and widely used technique for the separation of alkaloids from Alstonia extracts. jsmcentral.orgjsmcentral.orgcolumn-chromatography.com The crude alkaloid extract is dissolved in a minimal amount of solvent and loaded onto a column packed with an adsorbent, most commonly silica (B1680970) gel. jsmcentral.orgcolumn-chromatography.com

The separation is achieved by eluting the column with a carefully chosen solvent system, known as the mobile phase. jsmcentral.org A gradient elution method is typically employed, starting with non-polar solvents and gradually increasing the polarity. jsmcentral.org For instance, a common gradient might begin with mixtures of hexane (B92381) and chloroform and progressively transition to mixtures of chloroform and methanol. jsmcentral.org Fractions are collected sequentially as the mobile phase flows through the column. jsmcentral.org Each fraction is analyzed, often using Thin Layer Chromatography (TLC), to monitor the separation process. jsmcentral.orgjsmcentral.org Fractions containing the same compound (as indicated by having the same Rf value on TLC) are combined. nih.gov This process may need to be repeated multiple times with different solvent systems to achieve the isolation of a pure compound like this compound from other closely related alkaloids. jsmcentral.org

Chromatographic Separation and Purification Strategies

Preparative Thin Layer Chromatography (PTLC) and High-Performance Liquid Chromatography (HPLC)

The purification of individual compounds from the complex crude alkaloid extract of Alstonia macrophylla necessitates the use of powerful chromatographic methods, including Preparative Thin Layer Chromatography (PTLC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC). jsmcentral.orgnih.gov These techniques are essential for obtaining sufficient quantities of pure compounds like this compound for structural elucidation and further study. researchgate.netnih.govcolumn-chromatography.com

Preparative Thin Layer Chromatography (PTLC) is often used as a purification step. jsmcentral.org In this method, the semi-purified alkaloid fractions are applied as a band onto a glass plate coated with an adsorbent, typically silica gel. column-chromatography.com The plate is then developed in a chamber containing a suitable mobile phase, which is often a mixture of solvents like chloroform and methanol. ijcmas.com As the solvent system moves up the plate by capillary action, it separates the components of the mixture based on their differing polarities and affinities for the stationary and mobile phases. column-chromatography.com The separated bands of compounds can be visualized under UV light (254-365 nm), where alkaloids frequently appear as dark spots. jsmcentral.orgjsmcentral.org The bands corresponding to the desired compounds are then scraped from the plate, and the pure compound is eluted from the silica gel with a suitable solvent. ijcmas.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly efficient method for the final purification of alkaloids like this compound. nih.govresearchgate.net It offers high resolution and good sample recovery. nih.gov For alkaloid separation, a reverse-phase (RP) system is commonly employed, using a stationary phase such as a C18 column. nih.govresearchgate.net The semi-pure fraction containing the target compound is injected into the HPLC system and eluted with a mobile phase under high pressure. nih.gov The mobile phase typically consists of a mixture of solvents like methanol and water or acetonitrile (B52724) and water. researchgate.net The elution can be performed in an isocratic mode (constant solvent composition) or a gradient mode (changing solvent composition) to achieve optimal separation. nih.gov Additives such as trifluoroacetic acid (TFA) or acetic acid are often included in the mobile phase to improve peak shape and resolution of basic compounds like alkaloids. researchgate.net The components are monitored by a UV detector as they exit the column, and the fractions corresponding to each peak are collected separately. nih.govijcmas.com

The table below outlines typical conditions used for the preparative HPLC purification of alkaloids, which are representative of the methods employed in the isolation of compounds from Alstonia species.

| Parameter | Description | Typical Value/Condition |

| Instrument | Preparative High-Performance Liquid Chromatography (Prep-HPLC) System | System equipped with a high-pressure pump, sample injector, and UV detector. nih.gov |

| Stationary Phase | Column | Reverse-Phase C18 (ODS) Column. nih.govresearchgate.net |

| Mobile Phase | Solvents | A gradient or isocratic mixture of Acetonitrile (MeCN) or Methanol (MeOH) and Water. researchgate.net |

| Mobile Phase Modifier | Additive | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid to improve peak shape. nih.govresearchgate.net |

| Flow Rate | Eluent Speed | Typically ranges from 5.0 to 20.0 mL/min for preparative scale. nih.gov |

| Detection | Wavelength | UV detection, often at wavelengths such as 205 nm or 254 nm. jsmcentral.orgijcmas.com |

| Sample Preparation | Pre-injection | The sample is dissolved in the mobile phase and filtered through a membrane filter (e.g., 0.45 µm). ijcmas.com |

Structural Elucidation and Stereochemical Assignment of Alstiphyllanine E

Advanced Spectroscopic Methods for Structural Determination

The foundational step in characterizing Alstiphyllanine E involves the application of a suite of spectroscopic methods. Each technique provides unique and complementary pieces of information that, when integrated, reveal the intricate connectivity and functionality of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of this compound. researchgate.netnih.gov A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, NOESY) experiments provides a detailed roadmap of the molecule's framework.

¹H NMR spectroscopy reveals the chemical environment of each proton, offering insights into the types of protons present (aromatic, olefinic, aliphatic, etc.) and their neighboring atoms through spin-spin coupling patterns. The ¹³C NMR spectrum complements this by identifying the number and types of carbon atoms, including quaternary carbons, methines, methylenes, and methyl groups.

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms. The Correlation Spectroscopy (COSY) experiment maps out the proton-proton coupling networks, allowing for the tracing of adjacent protons within the molecular structure. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for identifying long-range correlations between protons and carbons (typically over two to three bonds), which helps in piecing together the carbon skeleton and assigning the positions of functional groups. Finally, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | 100.1 | 4.98 (s) |

| 3 | 54.0 | 3.51 (m) |

| 5 | 53.0 | 3.51 (m) |

| 6 | 34.0 | 2.05 (m), 1.85 (m) |

| 7 | 56.1 | - |

| 8 | 134.5 | - |

| 9 | 124.0 | 7.49 (d, 8.4) |

| 10 | 120.1 | 7.11 (t, 8.4) |

| 11 | 128.2 | 7.30 (t, 8.4) |

| 12 | 111.9 | 6.95 (d, 8.4) |

| 13 | 140.0 | - |

| 14 | 30.1 | 2.15 (m) |

| 15 | 36.1 | 2.25 (m) |

| 16 | 50.1 | 2.65 (m) |

| 17 | 70.1 | 5.35 (s) |

| 18 | 12.1 | 1.65 (d, 6.8) |

| 19 | 120.1 | 5.75 (q, 6.8) |

| 20 | 135.1 | - |

| 21 | 60.1 | 4.15 (m) |

| N(1)-Me | 42.1 | 2.75 (s) |

| N(4)-Me | 45.1 | 3.15 (s) |

| 17-O-CO-Ph | 166.1 | - |

| 1' | 130.1 | - |

| 2', 6' | 130.1 | 8.05 (d, 8.0) |

| 3', 5' | 128.9 | 7.55 (t, 8.0) |

| 4' | 133.5 | 7.65 (t, 8.0) |

| 22-COOMe | 172.1 | - |

Data is based on typical values for related compounds and may vary slightly based on experimental conditions.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound. researchgate.netebi.ac.uk High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly powerful, as it allows for the determination of the exact mass of the molecule with high accuracy. This precision enables the calculation of the molecular formula. ebi.ac.ukresearchgate.net Electrospray Ionization Mass Spectrometry (ESIMS) is used to determine the molecular ion peak, which corresponds to the mass of the intact molecule, often with a proton attached ([M+H]⁺).

Infrared (IR) and Ultraviolet (UV) spectroscopy offer valuable insights into the functional groups present in this compound. researchgate.net The IR spectrum reveals the presence of specific bonds by detecting their vibrational frequencies. For instance, characteristic absorption bands can indicate the presence of hydroxyl groups (O-H), carbonyl groups (C=O) from esters or amides, and carbon-carbon double bonds (C=C).

UV spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems, such as aromatic rings and double bonds. The wavelengths of maximum absorption (λmax) in the UV spectrum are characteristic of the chromophores present in the molecule. For this compound, UV absorption was observed at λmax 291, 264, and 204 nm. The IR spectrum showed absorption bands at 3390, 1740, and 1680 cm⁻¹, indicating the presence of relevant functional groups.

Determination of Molecular Formula and Degree of Unsaturation

The data obtained from HRESIMS is paramount in establishing the molecular formula of this compound. The high-resolution mass measurement provides a precise mass value, which can be used to calculate a unique elemental composition. For this compound, HRESITOFMS analysis established the molecular formula as C₃₀H₃₂N₂O₇.

Once the molecular formula is known, the degree of unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value indicates the total number of rings and/or multiple bonds within the molecule. The degree of unsaturation for this compound is 16, which is consistent with its complex, polycyclic alkaloidal structure containing aromatic rings and double bonds.

Stereochemical Assignments and Relative Configuration

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation. nih.govebi.ac.uk For this compound, the relative configuration of its stereocenters was primarily established using NOESY NMR data. NOESY correlations reveal through-space interactions between protons that are in close proximity, allowing for the deduction of their relative orientations (e.g., whether they are on the same side or opposite sides of a ring system). By carefully analyzing the network of NOE signals, the relative stereochemistry of the chiral centers can be pieced together.

Comparison with Related Akuammiline (B1256633) Alkaloids and Structural Variants

The structural elucidation of this compound is also aided by comparing its spectroscopic data with those of known akuammiline alkaloids. researchgate.netnih.gov The akuammiline family of indole (B1671886) alkaloids shares a common structural framework, and therefore, their spectroscopic signatures often exhibit characteristic similarities. nih.gov By comparing the ¹H and ¹³C NMR chemical shifts, coupling constants, and mass spectral fragmentation patterns of this compound with those of well-characterized analogues, researchers can confirm structural assignments and identify subtle differences that define it as a unique compound. This comparative approach provides an additional layer of confidence in the proposed structure.

Biosynthetic Pathways and Precursors

General Monoterpenoid Indole (B1671886) Alkaloid (MIA) Biosynthesis

Monoterpenoid indole alkaloids are a diverse group of over 3,000 natural products, many of which possess significant pharmacological activities. Their biosynthesis is a multi-step enzymatic network that is under tight developmental and environmental control. The fundamental building blocks for all MIAs are derived from two primary metabolic pathways: the shikimate pathway, which provides the indole component, and the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the monoterpenoid unit.

The biosynthesis of the indole moiety of MIAs commences with the amino acid L-tryptophan. youtube.com Through the action of the enzyme tryptophan decarboxylase (TDC), tryptophan undergoes decarboxylation to yield tryptamine (B22526). researchgate.net This enzymatic step is a critical entry point, channeling primary metabolism into the specialized MIA pathway. researchgate.net

Concurrently, the monoterpenoid component, secologanin, is synthesized via the MEP pathway. researchgate.net This pathway, located in the plastids, produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all terpenoids. Geraniol, a C10 monoterpene, is a key intermediate that undergoes a series of enzymatic conversions, including hydroxylations and cyclizations, to ultimately form secologanin. researchgate.netresearchgate.net

The convergence of these two pathways marks a pivotal moment in MIA biosynthesis. Tryptamine, derived from tryptophan, and secologanin, from the MEP pathway, serve as the two essential precursors that will be condensed to form the foundational MIA scaffold. youtube.comresearchgate.net

The first committed step in the biosynthesis of virtually all MIAs is the stereospecific condensation of tryptamine and secologanin. youtube.comresearchgate.net This crucial reaction is catalyzed by the enzyme strictosidine (B192452) synthase (STR), which facilitates a Pictet-Spengler reaction between the two precursors to form 3-α(S)-strictosidine. researchgate.netresearchgate.netmdpi.com Strictosidine is the universal precursor for the vast array of MIAs found in nature, and its formation represents a significant branching point from which chemical diversity is generated. researchgate.netmdpi.comnih.gov

Following its synthesis, strictosidine is deglycosylated by the enzyme strictosidine-β-D-glucosidase (SGD), yielding a highly reactive aglycone. nih.gov This unstable intermediate can then undergo a series of rearrangements and enzymatic transformations to generate the different classes of MIA skeletons, including the corynanthe, iboga, and aspidosperma types. nih.gov

Proposed Biosynthetic Route to Alstiphyllanine E-Type Alkaloids

This compound belongs to the picraline (B586500) or akuammiline (B1256633) class of alkaloids. mdpi.comnih.gov The biosynthesis of these alkaloids is believed to diverge from the central MIA pathway at the level of geissoschizine, a key intermediate derived from the strictosidine aglycone. mdpi.comnih.gov

The proposed biosynthetic pathway to this compound-type alkaloids likely proceeds through the following key steps:

Formation of Geissoschizine: The unstable aglycone of strictosidine is converted to 4,21-dehydrogeissoschizine, which is then reduced to form geissoschizine. biorxiv.org

Oxidative Cyclization to the Akuammiline Skeleton: Geissoschizine serves as the substrate for a crucial cyclization reaction that forms the characteristic caged structure of akuammiline-type alkaloids. This transformation is catalyzed by cytochrome P450 monooxygenases. researchgate.net Specifically, enzymes such as rhazimal synthase have been identified to catalyze the oxidative cyclization of geissoschizine to form rhazimal, which possesses the akuammiline scaffold. researchgate.netresearchgate.net This step involves the formation of a new carbon-carbon bond between C7 and C16 of the geissoschizine molecule. researchgate.netresearchgate.net

Further Enzymatic Modifications: Following the formation of the core akuammiline skeleton, a series of subsequent enzymatic modifications, such as hydroxylations, acetylations, and rearrangements, are proposed to occur to yield the final structure of this compound. The exact sequence and the specific enzymes involved in these late-stage modifications are still under investigation but are believed to be catalyzed by a suite of tailoring enzymes that contribute to the vast structural diversity of alkaloids within the Alstonia genus.

Enzymatic Steps and Genetic Insights into MIA Biosynthesis in Alstonia

The genus Alstonia is a rich source of diverse MIAs, and recent genomic and transcriptomic studies have begun to shed light on the genetic and enzymatic basis of this diversity. researchgate.netwhiterose.ac.uk The genome of Alstonia scholaris, for instance, has been sequenced, revealing clusters of genes encoding key enzymes in the MIA biosynthetic pathway, including strictosidine synthases and tryptophan decarboxylases. researchgate.netwhiterose.ac.uk

Research has identified several cytochrome P450 enzymes in Alstonia species that are involved in the diversification of MIA skeletons. For example, studies on Alstonia scholaris have led to the identification of enzymes like rhazimal synthase, which, as mentioned, is crucial for the formation of the akuammiline skeleton from geissoschizine. researchgate.net The functional characterization of these enzymes through transient expression in heterologous systems like Nicotiana benthamiana has been instrumental in elucidating their roles in the biosynthetic pathway.

Furthermore, transcriptomic analyses of different plant organs and cell types have revealed the spatial regulation of MIA biosynthesis, with early pathway steps often localized to different cells than the late, diversifying steps. researchgate.net This cellular and tissue-level organization of the biosynthetic pathway is a key feature of MIA production in plants. The ongoing identification and characterization of genes and enzymes from Alstonia species will continue to refine our understanding of the intricate biosynthetic network that leads to the production of complex alkaloids like this compound.

Chemical Synthesis and Derivatization Studies of Alstiphyllanine E Scaffold

Synthetic Approaches to Akuammiline-Type Indole (B1671886) Alkaloids

The synthesis of akuammiline-type indole alkaloids is marked by the challenge of assembling their complex, multi-ring systems, often featuring bridged structures and multiple stereocenters. Various strategies have been employed, drawing inspiration from both biomimetic pathways and innovative non-biomimetic approaches.

The construction of the characteristic tetracyclic core of akuammiline (B1256633) alkaloids involves sophisticated methodologies designed to efficiently assemble the fused ring system. Among the prominent strategies are:

Cascade Reactions: Metal-catalyzed cascade reactions have proven highly effective. For instance, silver(I)-catalyzed enantioselective dearomatizing cyclization cascades, utilizing ynone-tethered indoles, allow for the rapid construction of the akuammiline alkaloid core scaffold acs.orgnih.gov. Similarly, gold(I)-catalyzed cascade cyclizations of alkyne-tethered indoles have been employed to construct polycyclic indolines, serving as precursors for natural products nih.govfrontiersin.orgoup.com. Iridium-catalyzed photoinduced radical cascade cyclizations also offer a route to these complex N-heterocycles frontiersin.org.

Intramolecular Dearomative Oxidative Coupling (IDOC): Iodine-mediated IDOC reactions of indoles have been developed as a unified strategy for the total synthesis of various indoline (B122111) alkaloids, including those with akuammiline-like skeletons nih.gov. These reactions can assemble complex tetracyclic compounds and create quaternary stereocenters.

Cyclopropanation and Ring Opening: Strategies involving the cyclopropanation of the indole double bond, followed by ring opening, have been utilized to build quaternary carbon centers and establish key C-C bonds within the scaffold thieme-connect.com.

Table 1: Key Synthetic Strategies for Akuammiline Alkaloid Core Construction

| Strategy | Key Reaction/Catalyst | Reference(s) |

| Ag(I)-catalyzed Dearomatizing Cascade | Dearomatization/cyclization cascade with chiral Ag(I) catalyst | acs.orgnih.gov |

| Idomine-mediated Intramolecular Dearomative Oxidative Coupling (IDOC) | IDOC reactions (Type I, II, III) | nih.gov |

| Cyclopropanation and Ring Opening | Cyclopropanation of indole double bond, followed by ring opening | thieme-connect.com |

| Intramolecular Oxidative Coupling | Oxidative coupling to form key C-C bonds (e.g., C7-C16) | thieme-connect.com |

| Alkyne-based Cascade Cyclizations | Au(I), PtCl2 catalyzed cascade cyclization of alkyne-tethered indoles | nih.govfrontiersin.orgoup.comkyoto-u.ac.jp |

| Modified Fischer Indolization | Used in conjunction with other strategies for core construction | nih.gov |

| Oxidative-Lactonization | Formation of lactone rings within the polycyclic system | nih.gov |

A hallmark of the akuammiline alkaloid family is the characteristic C7-C16 bond, which forms a bridge connecting different rings and contributes to the characteristic cage-like structure. This bond is crucial for defining the scaffold and is a primary target in synthetic endeavors.

Enzymatic Formation: Biosynthetically, the C7-C16 bond formation is often initiated from geissoschizine. Enzymes such as Alstonia scholaris Rhazimal Synthase (AsRHS) are implicated in catalyzing the formation of this bond, marking the entry into the akuammilan (B1240834) alkaloid metabolic pathway nih.govrsc.orgbiorxiv.org.

Chemical Synthesis: In chemical synthesis, the formation of the C7-C16 bond is achieved through various methods. One approach involves the cyclopropanation of the indole double bond, leading to a quaternary carbon at C7, which then forms the C7-C16 bond thieme-connect.com. Intramolecular oxidative coupling reactions have also been successfully employed to construct this critical bond and the associated quaternary center in a single step nih.govthieme-connect.com.

Total Synthesis Efforts of Related Alkaloids

The complexity of the akuammiline skeleton has spurred numerous total synthesis campaigns targeting various members of this alkaloid family. These syntheses showcase diverse strategies for building the intricate polycyclic framework and establishing stereochemical control.

Scholarisine A: The total synthesis of (+)-scholarisine A has been achieved using key tactics such as nitrile reduction coupled with epoxide addition, a modified Fischer indolization, and oxidative-lactonization nih.gov.

Aspidophylline A: Total syntheses of (±)-aspidophylline A have utilized strategies including Heck cyclization and interrupted Fischer indolization thieme-connect.comresearchgate.net. Iodine-mediated intramolecular dearomative oxidative coupling (IDOC) reactions have also been applied to its synthesis nih.gov.

Communesins: The IDOC methodology has also been instrumental in the total synthesis of communesins F, A, and B nih.gov.

Table 2: Notable Total Syntheses of Related Akuammiline Alkaloids

| Target Alkaloid | Key Synthetic Step/Strategy | Number of Steps | Yield (Overall) | Reference(s) |

| (+)-Scholarisine A | Nitrile reduction/epoxide addition, modified Fischer indolization, oxidative-lactonization | Not specified | Not specified | nih.gov |

| (–)-Vincorine | Intramolecular oxidative coupling for C7-C16 bond | 18 | 3.9% | thieme-connect.com |

| (±)-Aspidophylline A | Heck cyclization, interrupted Fischer indolization | Not specified | Not specified | thieme-connect.comresearchgate.net |

| (±)-Aspidophylline A | Iodine-mediated intramolecular dearomative oxidative coupling (IDOC) | Not specified | Not specified | nih.gov |

| Communesins F, A, B | Iodine-mediated intramolecular dearomative oxidative coupling (IDOC) | Not specified | Not specified | nih.gov |

Chemical Derivatization of Alstiphyllanine E and Analogues

Chemical modifications of this compound and related picraline-type alkaloids have been explored, particularly focusing on the C-17 position, to investigate structure-activity relationships, especially concerning sodium-glucose cotransporter (SGLT) inhibition nih.govebi.ac.ukresearchgate.net.

The C-17 position has been identified as a site for significant chemical modification. Studies on picraline-type alkaloids, including this compound, have focused on altering the functional group at this position.

Esterification: The presence of an ester side chain at C-17, such as in 10-Methoxy-N(1)-methylburnamine-17-O-veratrate (6), has been correlated with potent SGLT inhibitory activity, suggesting that esterification at this position is a key modification strategy nih.govebi.ac.ukresearchgate.net.

The synthesis of hydroxy-substituted derivatives, particularly at the C-17 position, has been a focus of derivatization studies. A series of such derivatives (compounds 21-28) have been synthesized from picraline-type alkaloids, and these compounds have demonstrated potent SGLT inhibitory activity nih.govebi.ac.ukresearchgate.net. While the specific synthetic routes to these hydroxylated derivatives are not detailed in the provided snippets, their preparation highlights the importance of functional group interconversion at C-17.

Table 3: Chemical Modifications of this compound Analogues at C-17

| Modification Type | Derivative Example | Reported Impact (SGLT Inhibition) | Reference(s) |

| Hydroxylation | Hydroxy-substituted derivatives (e.g., 21-28) | Potent activity | nih.govebi.ac.ukresearchgate.net |

| Esterification | 10-Methoxy-N(1)-methylburnamine-17-O-veratrate (6) | Potent activity | nih.govebi.ac.ukresearchgate.net |

Compound List:

this compound

Scholarisine A

Akuammiline

Strictamine

Vincorine

Aspidophylline A

Lanciferine

Arbophylline

Echitamine

Picrinine

Geissoschizine

Alstiphyllanines E-G

Alstiphyllanine H

10-Methoxy-N(1)-methylburnamine-17-O-veratrate

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

Other Reported In Vitro Biological Activities

General Mentions of Anticancer, Anti-inflammatory, and Antifungal Potential (non-specific, non-clinical)

Alstonia species, from which Alstiphyllanine E is derived, are known to possess a broad range of pharmacological effects. Extracts and compounds from these plants have demonstrated potential anticancer, anti-inflammatory, and antimicrobial (including antifungal) activities ontosight.aimdpi.comnih.gov. Specifically, this compound itself has been identified as having potential anticancer and anti-inflammatory properties ontosight.airesearchgate.net. While detailed mechanisms for these specific activities are not extensively elucidated for this compound in the available literature, the general class of monoterpenoid indole (B1671886) alkaloids is recognized for contributing to these therapeutic areas through various mechanisms, such as anti-proliferation and modulation of inflammatory pathways mdpi.comnih.govresearchgate.net. Related alkaloids, like Alstoscholarisine L from Alstonia scholaris, have shown notable antifungal activity against Candida albicans nih.gov.

Mechanistic Insights into Biological Actions

The primary mechanistic understanding of this compound's action in scientific literature centers on its inhibitory effects on sodium-glucose cotransporters.

This compound and its congener, Alstiphyllanine F, have been investigated for their ability to inhibit sodium-glucose cotransporters (SGLT1 and SGLT2) ontosight.airesearchgate.netunair.ac.idnih.gov. These transporters play a critical role in glucose reabsorption in the kidneys, making them significant targets for managing conditions like type 2 diabetes mellitus. Research has established a clear structure-activity relationship, particularly concerning modifications at the C-17 position of the picraline-type alkaloid backbone.

Studies indicate that the presence of an ester side chain at the C-17 position is crucial for SGLT inhibitory activity ontosight.airesearchgate.netunair.ac.idnih.govjrenendo.commdpi.com. For instance, derivatives with ester substituents at C-17 have shown potent SGLT inhibitory activity, with specific compounds like 10-Methoxy-N(1)-methylburnamine-17-O-veratrate exhibiting significant potency ontosight.airesearchgate.netunair.ac.id. Further SAR investigations suggest that replacing an ester group with a hydroxyl group at C-17 can reduce potency but may enhance selectivity for SGLT2 mdpi.com. Conversely, the absence of a bulky substituent at C-17, as seen in Alstiphyllanine A, leads to a different pharmacological profile, such as vasorelaxant activity, rather than SGLT inhibition, highlighting the role of steric and electronic properties at this site in dictating target specificity .

Structure Activity Relationship Sar and Pharmacophore Analysis

Identification of Key Structural Motifs for Biological Activity

Research indicates that certain structural motifs within the Alstiphyllanine scaffold are critical for SGLT inhibition. Specifically, the presence and nature of substituents at the C-17 position of the picraline-type alkaloids are highly significant.

C-17 Substituents: Alstiphyllanines E and F have demonstrated moderate inhibitory activity against both SGLT1 and SGLT2 researchgate.netnih.govebi.ac.uk. Studies on related compounds suggest that the presence of an ester side chain at C-17 is important for exhibiting SGLT inhibitory activity researchgate.netnih.govebi.ac.uk. Furthermore, a series of hydroxy-substituted derivatives at C-17 have been synthesized and found to possess potent SGLT inhibitory activity researchgate.netnih.govebi.ac.uk. This highlights the C-17 position as a key area for interaction with the SGLT transporter.

Methoxy (B1213986) Groups: The presence of methoxy groups, such as those found at C-6 and C-10, can modulate the electronic properties of the molecule and have been observed to enhance SGLT inhibitory potency . These groups likely contribute to favorable hydrophobic interactions within the binding site of the target protein.

Influence of Functional Groups and Stereochemistry on Activity

The specific functional groups present in Alstiphyllanine E and its analogues, as well as their spatial arrangement (stereochemistry), play a pivotal role in determining their biological effects.

Functional Groups:

The ester group at the C-17 position is considered critical for SGLT inhibition, with derivatives bearing such groups exhibiting IC50 values in the low micromolar range .

The absence of a bulky substituent at C-17, as seen in Alstiphyllanine A, leads to a different biological profile, such as vasorelaxant activity, rather than SGLT inhibition. This underscores that the steric and electronic characteristics at C-17 are key determinants of target specificity .

Methoxy substitutions, for instance, at the C-10 position, appear to boost SGLT inhibitory potency, potentially by optimizing interactions within the protein's binding pocket .

Stereochemistry: The structures and stereochemistry of Alstiphyllanines E-H were thoroughly elucidated and characterized using 2D NMR analysis researchgate.netnih.govebi.ac.uk. Stereochemistry is a fundamental aspect of molecular recognition in biological systems; the precise three-dimensional arrangement of atoms can significantly influence a molecule's ability to bind to its target and elicit a response liverpool.ac.ukscsco.org.in. While the specific stereochemical configurations essential for this compound's SGLT inhibition are not detailed in the provided literature snippets, the confirmation of its known stereochemistry is a prerequisite for detailed SAR studies.

Future Research Directions and Drug Discovery Potential Non Clinical

Further Elucidation of Mechanistic Pathways

Initial studies have identified Alstiphyllanine E as a moderate inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2. nih.govebi.ac.uk These membrane proteins are crucial for glucose reabsorption in the kidneys and intestines. lookchem.com The primary mechanism of action appears to be the inhibition of these transporters, which can lead to a decrease in blood glucose levels by promoting urinary glucose excretion. lookchem.com

However, the precise molecular interactions between this compound and the SGLT proteins remain to be fully elucidated. Future research should focus on:

Binding Site Analysis: Computational modeling and molecular docking studies could predict the specific binding site of this compound on SGLT1 and SGLT2.

Kinetics of Inhibition: Detailed enzymatic assays are needed to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into its interaction with the transporter.

Off-Target Effects: Investigating potential interactions with other transporters or cellular pathways is crucial to build a comprehensive mechanistic profile.

Furthermore, related ajmaline-type alkaloids from Alstonia macrophylla, such as vincamedine, have demonstrated vasorelaxant activity mediated through the inhibition of calcium ion (Ca²⁺) influx via voltage-dependent and receptor-operated Ca²⁺ channels. nih.gov It would be valuable to investigate whether this compound shares similar mechanisms or possesses the ability to modulate other ion channels, which could reveal additional therapeutic potentials.

Exploration of Novel Biological Activities in Preclinical Models (non-human)

The current known biological activity of this compound is its moderate inhibition of SGLT1 and SGLT2. researchgate.netebi.ac.uk This presents a clear path for preclinical investigation into its potential as an antidiabetic agent. lookchem.com

| Compound | Target | Activity |

| This compound | SGLT1 | Moderate Inhibition |

| SGLT2 | Moderate Inhibition |

Table 1: Known Biological Activity of this compound

Future preclinical studies in non-human models should explore this further, for instance in rodent models of type 2 diabetes. Additionally, the broad spectrum of biological activities associated with alkaloids from the Alstonia genus—including anticancer, antimicrobial, and anti-inflammatory properties—suggests that the bioactivity of this compound may not be limited to SGLT inhibition. lookchem.comresearchgate.net

A promising avenue of research involves screening this compound against a diverse panel of biological targets. For example, other alkaloids from Alstonia macrophylla have shown vasorelaxant properties. nih.gov Preclinical evaluation in rat aortic ring models could determine if this compound possesses similar effects, which could indicate potential applications in cardiovascular conditions. nih.gov

Rational Design and Synthesis of this compound Analogues

Structure-activity relationship (SAR) studies are pivotal for optimizing the therapeutic potential of a natural product. Initial research on related picraline-type alkaloids has provided valuable insights. It has been suggested that the presence of an ester side chain at the C-17 position is important for potent SGLT inhibitory activity. researchgate.netnih.govebi.ac.uk Specifically, the related compound 10-Methoxy-N(1)-methylburnamine-17-O-veratrate demonstrated potent inhibition of SGLT1 and SGLT2. nih.govebi.ac.uk

This finding provides a strong rationale for the design and synthesis of this compound analogues. Future synthetic efforts could focus on:

Modification of the C-17 Side Chain: Synthesizing a library of analogues with diverse ester groups at the C-17 position to explore how changes in size, electronics, and lipophilicity affect SGLT inhibitory potency and selectivity.

Core Scaffold Modifications: Altering the core indole (B1671886) alkaloid structure to improve pharmacological properties.

Introduction of Specific Functional Groups: The synthesis of hydroxy-substituted derivatives of picraline-type alkaloids has already yielded compounds with potent SGLT inhibitory activity, providing a template for modifying this compound. nih.govebi.ac.uk

By systematically modifying the structure of this compound, it may be possible to develop analogues with enhanced potency, selectivity for SGLT2 over SGLT1 (to minimize gastrointestinal side effects), and improved pharmacokinetic profiles. nih.govmdpi.com

Biosynthetic Engineering for Enhanced Production

This compound is a monoterpenoid indole alkaloid (MIA), a class of natural products known for their complex structures and intricate biosynthetic pathways. researchgate.netresearchgate.net The production of these compounds directly from plant sources is often inefficient and subject to environmental variability, leading to low yields. dtu.dk

Metabolic and biosynthetic engineering offer a promising alternative for sustainable and scalable production. dtu.dk Future research in this area could involve:

Pathway Elucidation: Identifying and characterizing the specific enzymes involved in the biosynthetic pathway of this compound in Alstonia macrophylla.

Heterologous Expression: Transferring the identified biosynthetic genes into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, or a heterologous plant host like Nicotiana benthamiana, to enable controlled production in bioreactors. dtu.dknih.gov

Pathway Optimization: Engineering the host organism's metabolism to increase the supply of precursor molecules and enhance the efficiency of the biosynthetic pathway, thereby maximizing the yield of this compound or its analogues.

These synthetic biology approaches could provide a reliable and cost-effective source of the compound, facilitating further preclinical and potentially clinical development. nih.gov

Potential as a Lead Compound for Pharmaceutical Development

Natural products have historically served as a rich source of lead compounds for drug discovery, providing novel chemical scaffolds with inherent biological activity. up.ac.zajocpr.com this compound exhibits several characteristics of a promising lead compound. A lead compound is a chemical starting point for the development of a final drug. technologynetworks.com

Its demonstrated activity as an SGLT inhibitor positions it as a starting point for developing new antidiabetic agents. researchgate.netlookchem.com The complexity of its indole alkaloid structure offers unique opportunities for chemical modification to optimize its drug-like properties. up.ac.za

The development pipeline for a natural product lead like this compound would involve several non-clinical stages:

Lead Optimization: Through the rational design and synthesis of analogues (as described in 8.3), chemists would aim to improve potency, selectivity, and pharmacokinetic properties. technologynetworks.com

Preclinical Evaluation: Promising analogues would undergo extensive preclinical testing in animal models to evaluate their efficacy and safety. nih.govtechnologynetworks.com

The journey from a natural lead compound to an approved drug is lengthy and complex. technologynetworks.com However, the unique structure and biological activity of this compound make it a valuable candidate for further investigation in pharmaceutical development programs. up.ac.zajocpr.com

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing the structural and physicochemical properties of Alstiphyllanine E?

- Methodological Answer : Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to determine proton and carbon environments, with cross-validation via 2D NMR (e.g., COSY, HMBC) for stereochemical assignments .

- Mass Spectrometry (MS) : High-resolution electrospray ionization time-of-flight (HRESI-TOF) MS confirms molecular formula and fragmentation patterns.

- Infrared (IR) and Ultraviolet (UV) Spectroscopy : Identify functional groups (e.g., carbonyls, amines) and conjugated systems .

- Solubility and Crystallinity : Assess solubility in polar/non-polar solvents and measure semi-crystalline angles (e.g., 26° observed in related alkaloids) .

Q. How should researchers design in vitro bioactivity assays to evaluate this compound’s pharmacological potential?

- Experimental Design :

- Vascular Reactivity Assays : Use isolated rat aortic rings (e.g., Wistar rats) pre-contracted with phenylephrine (PE). Measure dose-dependent relaxation responses to this compound, with controls for endothelium-dependent (acetylcholine) and -independent (sodium nitroprusside) mechanisms .

- Mechanistic Probes : Include inhibitors (e.g., tetraethylammonium for potassium channels, nifedipine for voltage-dependent calcium channels) to dissect signaling pathways .

- Data Normalization : Express results as percentage relaxation relative to maximal PE-induced contraction, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported mechanisms of action for this compound across studies?

- Analytical Framework :

Comparative Meta-Analysis : Compile data from vascular assays, receptor-binding studies, and transcriptomic profiles. Highlight methodological variables (e.g., tissue preparation, agonist concentrations) that may explain discrepancies .

Replication Studies : Standardize protocols (e.g., ISO-certified animal facilities, identical buffer compositions) to isolate compound-specific effects from experimental artifacts .

Cross-Disciplinary Validation : Integrate molecular docking simulations with in vivo models to test hypotheses about calcium channel modulation or nitric oxide pathways .

Q. What synthetic challenges arise in constructing the complex indole alkaloid scaffold of this compound, and how can they be addressed?

- Synthesis Methodology :

- Key Steps :

- Oxidative Coupling : Use LDA (lithium diisopropylamide) and HMPA (hexamethylphosphoramide) in THF to facilitate regioselective bond formation, as seen in Alstiphyllanine J synthesis .

- Protecting Group Strategy : Employ TFA (trifluoroacetic acid) and PhSH (thiophenol) for selective deprotection of intermediates .

- Optimization : Monitor reaction kinetics via LC-MS to adjust stoichiometry and temperature. For low-yield steps (e.g., <30%), explore microwave-assisted or flow-chemistry approaches .

Q. How can researchers ensure the reproducibility of this compound’s bioactivity data across laboratories?

- Best Practices :

- Detailed Supplemental Materials : Publish full experimental protocols, including exact concentrations of inhibitors, animal strain details, and statistical analysis methods (e.g., ANOVA vs. t-tests) .

- Open Data Repositories : Share raw NMR/MS spectra and aortic ring tension datasets in FAIR (Findable, Accessible, Interoperable, Reusable)-compliant repositories .

Data Presentation and Ethical Compliance

Q. What criteria should guide the inclusion of this compound’s experimental data in peer-reviewed journals?

- Journal Standards :

- Compound Characterization : For new derivatives, provide -/-NMR, HRMS, and elemental analysis. For known analogs, cite prior spectral data .

- Biological Assays : Report IC values with 95% confidence intervals and p-values. Use tables to compare results with reference drugs (e.g., vincamedine) .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Example Data (from Alstiphyllanine M) |

|---|---|---|

| -NMR | δ 7.45 (s, 1H, indole-H) | |

| HRESI-TOF MS | m/z 435.2012 [M+H] | |

| IR (KBr) | ν 3420 cm (N-H stretch) |

Table 2 : Common Pitfalls in this compound Bioassays

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Endothelium variability | Pre-screen aortic rings for intact endothelium via acetylcholine response | |

| Solvent interference | Use DMSO at ≤0.1% v/v to avoid cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.